

PC-766B as a V-ATPase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: PC-766B

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Abstract

PC-766B is a 16-membered macrolide antibiotic belonging to the hygrolidin family, produced by the actinomycete *Nocardia brasiliensis*.^{[1][2]} Structurally similar to potent V-ATPase inhibitors like bafilomycin A1, **PC-766B** exhibits significant in vitro and in vivo antitumor activity.^{[1][3]} This technical guide provides a comprehensive overview of **PC-766B**, focusing on its inferred mechanism of action as a Vacuolar-type H⁺-ATPase (V-ATPase) inhibitor, its chemical properties, and its effects on cancer cells. While direct quantitative data on its V-ATPase inhibition is not readily available in public literature, its structural class strongly suggests this as its primary mode of cytotoxic action. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways affected by V-ATPase inhibition.

Introduction to PC-766B and V-ATPase

Vacuolar H⁺-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. In cancer cells, V-ATPases are often overexpressed on the plasma membrane, where they contribute to the acidification of the tumor microenvironment, promoting invasion, metastasis, and chemoresistance. This makes V-ATPase a compelling target for anticancer drug development.

PC-766B is a macrolide antibiotic first isolated from *Nocardia brasiliensis*. It is structurally classified as a member of the bafilomycin class, a group of well-characterized, potent, and specific inhibitors of V-ATPase. These inhibitors typically bind to the V0 subunit of the V-ATPase, obstructing the proton translocation channel and thereby inhibiting its function. The antitumor properties of **PC-766B** are therefore strongly suggested to be mediated through its activity as a V-ATPase inhibitor.

Chemical Properties and Quantitative Data

PC-766B is a complex macrolide with a 16-membered lactone ring. The available quantitative data on the biological activity of **PC-766B** are summarized in the tables below.

Table 1: Physicochemical Properties of PC-766B

Property	Value	Reference
Molecular Formula	C ₄₃ H ₆₈ O ₁₂	
Molecular Weight	777.0 g/mol	
Source	<i>Nocardia brasiliensis</i> SC-4710	
Solubility	Soluble in ethanol, methanol, DMF, or DMSO	

Table 2: In Vitro Cytotoxicity of PC-766B

Cell Line	Cancer Type	IC ₅₀ (ng/mL)	IC ₅₀ (nM)	Reference
P388	Murine Leukemia	0.1	~0.13	
B16	Murine Melanoma	0.5	~0.64	

Table 3: In Vivo Antitumor Activity of PC-766B

Cancer Model	Administration Route	Dosage	Effect	Reference
P388 Leukemia (murine)	Intraperitoneal	0.25 mg/kg/day	Antitumor activity	

Table 4: Enzyme Inhibitory Activity of PC-766B

Enzyme	Activity	Reference
Na ⁺ , K ⁺ -ATPase	Weak inhibitory activity	
V-ATPase	Inferred potent inhibitory activity (based on structural class)	

Mechanism of Action: V-ATPase Inhibition

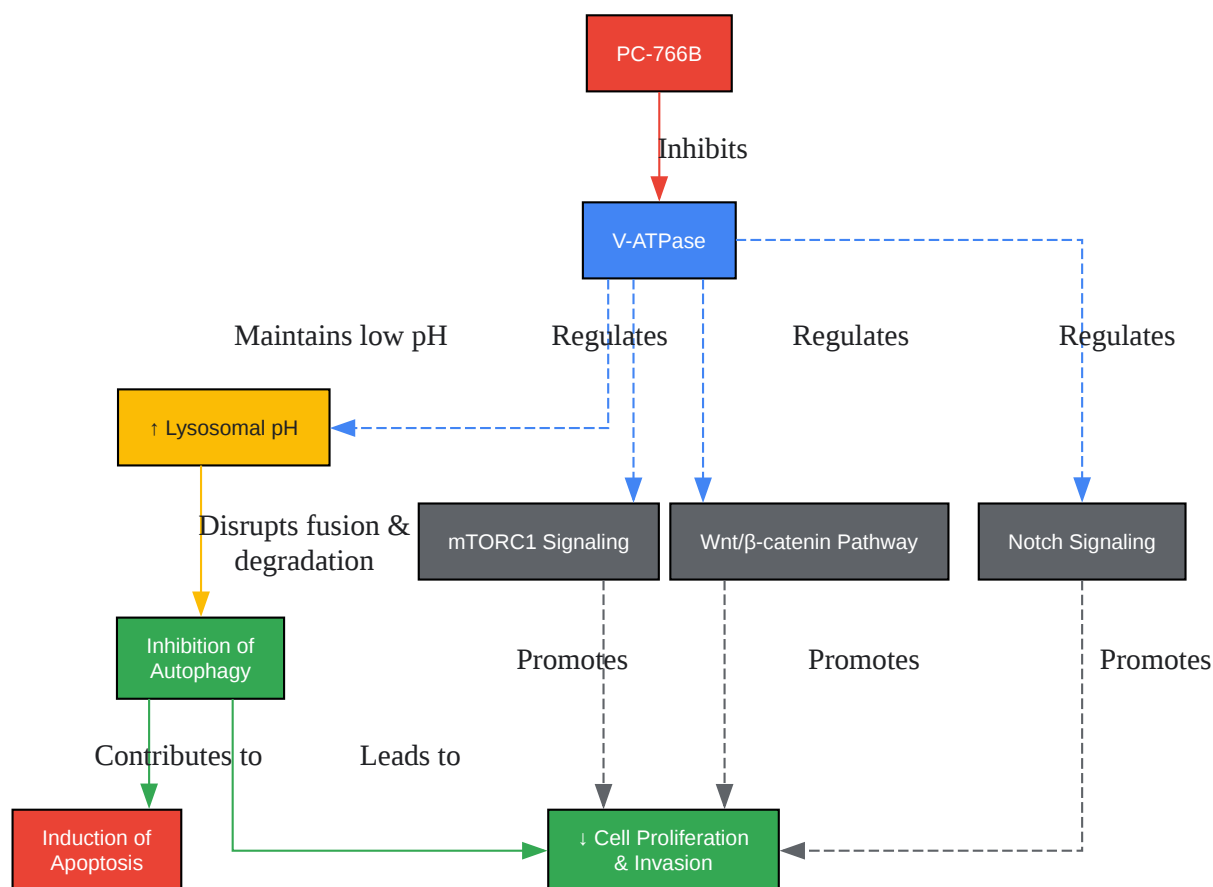
The proposed mechanism of action for **PC-766B** is the inhibition of V-ATPase. This is based on its structural similarity to bafilomycin A1, a well-established V-ATPase inhibitor. The inhibition of V-ATPase by **PC-766B** is expected to lead to a cascade of downstream effects that contribute to its antitumor activity.

Disruption of Intracellular pH Homeostasis

V-ATPase inhibition by **PC-766B** would lead to an increase in the pH of acidic organelles such as lysosomes and endosomes. This disruption of the proton gradient has several key consequences for cancer cells.

Signaling Pathways Affected by V-ATPase Inhibition

The inhibition of V-ATPase has been shown to impact several critical signaling pathways that are often dysregulated in cancer.



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Caption: Inferred signaling cascade following V-ATPase inhibition by **PC-766B**.

Experimental Protocols

While specific protocols for **PC-766B** are not detailed in the available literature, the following are generalized methodologies for key experiments relevant to assessing its activity as a V-ATPase inhibitor and an antitumor agent.

V-ATPase Inhibition Assay (Inferred)

This protocol is based on standard methods for measuring V-ATPase activity.



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Caption: General workflow for an in vitro V-ATPase inhibition assay.

Methodology:

- Isolation of V-ATPase-rich membranes: Microsomal fractions rich in V-ATPase can be isolated from cultured cancer cells or yeast strains overexpressing the enzyme via differential centrifugation.
- ATPase Activity Assay: The rate of ATP hydrolysis is measured in the presence of various concentrations of **PC-766B**. This is typically done using a colorimetric assay that detects the release of inorganic phosphate from ATP.
- Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC_{50} value is then determined by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

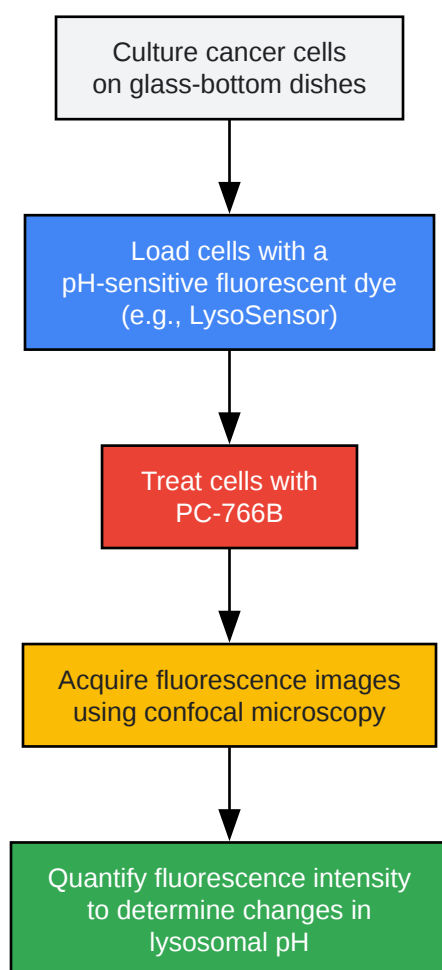
Methodology:

- Cell Seeding: Cancer cell lines (e.g., P388, B16) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a serial dilution of **PC-766B** for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

- Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value is determined.

Lysosomal pH Measurement

This protocol uses a fluorescent dye to measure changes in lysosomal pH.



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Caption: Workflow for measuring lysosomal pH changes.

Methodology:

- **Cell Culture and Staining:** Cancer cells are cultured on imaging-suitable plates and loaded with a ratiometric lysosomotropic fluorescent dye (e.g., LysoSensor DND-160).
- **Treatment:** The stained cells are then treated with **PC-766B**.
- **Imaging:** Live-cell imaging is performed using a fluorescence microscope to capture the emission signals of the dye.
- **Analysis:** The ratio of fluorescence intensities at two different emission wavelengths is calculated to determine the lysosomal pH. An increase in this ratio typically indicates an increase in pH (alkalinization).

Conclusion and Future Directions

PC-766B is a potent antitumor agent with a mechanism of action that is strongly inferred to be the inhibition of V-ATPase. Its efficacy against murine leukemia and melanoma cell lines at nanomolar concentrations highlights its potential as a lead compound for cancer therapy. Future research should focus on definitively determining the IC₅₀ of **PC-766B** against V-ATPase to confirm its potency and selectivity. Furthermore, detailed studies on its effects on downstream signaling pathways in various cancer models will be crucial for its development as a therapeutic agent. The exploration of its efficacy in combination with other chemotherapeutic agents could also be a promising avenue for future investigation.

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